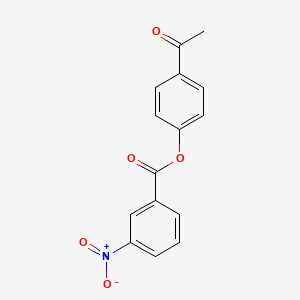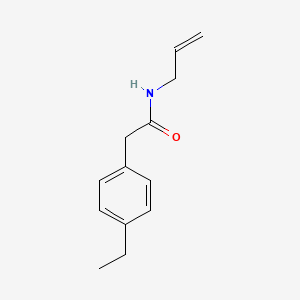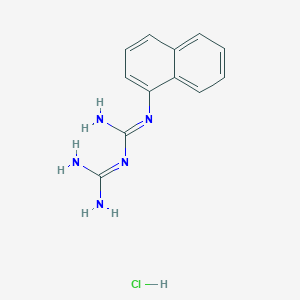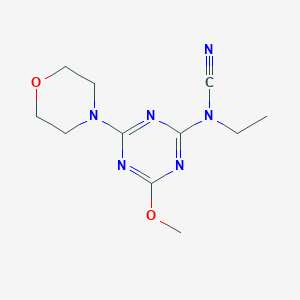![molecular formula C21H26N2O B5349008 2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5349008.png)
2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide, also known as MPMPA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in medical research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The exact mechanism of action of 2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, this compound has been found to increase the levels of dopamine and acetylcholine in the brain, which are both important neurotransmitters involved in cognitive function.
Biochemical and Physiological Effects:
In addition to its potential as a treatment for neurological disorders, this compound has been found to have a range of other biochemical and physiological effects. For example, it has been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that have similar effects. However, one limitation of using this compound is that it can be difficult to obtain in large quantities, which could make it challenging to use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide. One area of interest is its potential as a treatment for various neurological disorders, as mentioned earlier. Another area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further research could be done to better understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Synthesemethoden
The synthesis of 2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide involves a multi-step process that begins with the reaction of 2-methylbenzaldehyde with piperidine to form 2-(1-piperidinyl)toluene. This intermediate is then reacted with 4-bromobenzyl chloride to form 2-(2-methylphenyl)-N-(4-bromobenzyl)piperidine. Finally, this compound is reacted with acetic anhydride to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been found to have a range of potential applications in scientific research. One area of interest is its potential as a treatment for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been found to have a neuroprotective effect, which could make it a promising candidate for further study in this area.
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-17-7-3-4-8-19(17)15-21(24)22-20-11-9-18(10-12-20)16-23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEDOTGIKRNQFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-5-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5348935.png)

![N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5348954.png)
![1-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one](/img/structure/B5348966.png)
![7-(3-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5348974.png)
![2-{[(5-fluoro-1H-benzimidazol-2-yl)methoxy]acetyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5348989.png)

![3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-furamide](/img/structure/B5349000.png)

![diethyl 4,4'-[(2-oxo-1,3-cyclohexanediylidene)bis(methylylidene-5,2-furandiyl)]dibenzoate](/img/structure/B5349029.png)
![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B5349033.png)
![N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5349035.png)

![[3-(3-methoxybenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]methanol](/img/structure/B5349047.png)